RG108

Epigenetics Cancer Biology Drug Discovery

Researchers requiring non-cytotoxic DNA demethylation without confounding cell death signatures of nucleoside analogues need RG108-a non-nucleoside DNMT inhibitor binding the active site directly (IC50 115 nM). • Enables clean dissection of gene-specific epigenetic silencing; demethylates p16, SFRP1, TIMP-3 promoters at 10 μM without apoptosis (Annexin V/PARP cleavage-negative). • Preserves centromeric satellite methylation & karyotype stability-critical for iPSC reprogramming and long-term culture. • Certified ≥98% HPLC purity with full analytical documentation for batch-to-batch reproducibility.

Molecular Formula C19H14N2O4
Molecular Weight 334.3 g/mol
CAS No. 32675-71-1
Cat. No. B1214682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG108
CAS32675-71-1
SynonymsNSC 401077
NSC-401077
NSC401077
Molecular FormulaC19H14N2O4
Molecular Weight334.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C(CC3=CNC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C19H14N2O4/c22-17-13-6-1-2-7-14(13)18(23)21(17)16(19(24)25)9-11-10-20-15-8-4-3-5-12(11)15/h1-8,10,16,20H,9H2,(H,24,25)
InChIKeyHPTXLHAHLXOAKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility41.4 [ug/mL] (The mean of the results at pH 7.4)

RG108 (CAS 32675-71-1): Non-Nucleoside DNMT Inhibitor for Epigenetic Research


RG108 (N-Phthalyl-L-tryptophan, CAS 32675-71-1) is a synthetic, non-nucleoside inhibitor of DNA methyltransferases (DNMTs) widely used in epigenetic research [1]. It belongs to a class of compounds that target the active site of DNMT enzymes directly, in contrast to nucleoside analogs which require incorporation into DNA [2]. RG108 is characterized by its cell-permeable nature and an IC₅₀ of 115 nM against DNMT1 in cell-free assays [1]. Its preclinical development status positions it as a key tool compound for investigating DNA methylation dynamics in cancer, stem cell biology, and other disease models [3].

RG108 (CAS 32675-71-1): Why In-Class DNMT Inhibitors Are Not Interchangeable


Despite sharing a common target class, DNMT inhibitors exhibit profound mechanistic diversity that precludes simple substitution. Nucleoside analogs like 5-azacytidine and decitabine act through incorporation into DNA and subsequent covalent trapping of DNMTs, a process that requires cell division and is associated with significant cytotoxicity and genotoxicity [1]. Conversely, non-nucleoside inhibitors such as RG108 act through direct, reversible binding to the enzyme active site, a mechanism independent of DNA replication [2]. Furthermore, even within the non-nucleoside subclass, compounds like procaine, procainamide, hydralazine, and EGCG display highly variable potency, demethylation efficacy, and off-target profiles, as demonstrated in standardized comparative studies [1]. Therefore, selection for experimental or therapeutic applications must be guided by specific, quantitative evidence of differentiation rather than class association.

RG108 (CAS 32675-71-1): Quantitative Comparative Evidence for Scientific Selection


RG108 is a Direct, Reversible DNMT Inhibitor Uniquely Devoid of Cytotoxicity in a Six-Compound Comparison

In a standardized, head-to-head comparative analysis of six widely used DNA methyltransferase inhibitors (5-azacytidine, 5-aza-2'-deoxycytidine, zebularine, procaine, EGCG, and RG108) in human cancer cell lines, RG108 was the only compound that did not exhibit significant cytotoxicity. Specifically, 5-aza-CR, 5-aza-CdR, zebularine, and EGCG all induced significant cell death, while RG108-treated cells showed no detectable reduction in viability [1]. Furthermore, a cell-free in vitro assay with purified recombinant DNMT1 revealed that RG108 was the sole compound capable of direct enzyme inhibition, indicating its unique mechanism among the tested agents [1].

Epigenetics Cancer Biology Drug Discovery

RG108 Achieves In Vivo Plasma Concentrations Exceeding Its Enzymatic IC₅₀

A dedicated in vivo pharmacokinetic study in rats demonstrated that RG108 can achieve plasma and tissue concentrations relevant for DNMT inhibition. Following subcutaneous injection, RG108 reached a maximal plasma concentration (Cmax) of 61.3 ± 7.6 μM [1]. This peak concentration is over 500-fold higher than its in vitro enzymatic IC₅₀ of 115 nM (0.115 μM) [2], confirming that pharmacologically active levels are attainable in vivo. In contrast, many non-nucleoside DNMT inhibitors lack published in vivo PK data, hindering their translational potential.

Pharmacokinetics In Vivo Studies Drug Development

RG108 Demethylates Genomic DNA Without Inducing Genotoxicity, Unlike 5-aza-CdR and EGCG

A comparative analysis assessed both demethylation efficacy and genotoxic potential among six DNMT inhibitors. While RG108 caused concentration-dependent demethylation of genomic DNA, it did not induce micronuclei, a marker of genotoxicity. In stark contrast, 5-aza-2'-deoxycytidine (5-aza-CdR) and (-)-epigallocatechin-3-gallate (EGCG) were found to be significantly genotoxic under the same experimental conditions [1]. This demonstrates that RG108 achieves the desired epigenetic effect (DNA demethylation) without the DNA-damaging side effects observed with key comparators.

Genotoxicity DNA Demethylation Cancer Research

RG108 Inhibits DNMT1 with a Defined IC₅₀ of 115 nM in Cell-Free Assays

RG108 exhibits potent and well-characterized inhibition of DNMT1 in a cell-free biochemical assay, with a reported IC₅₀ of 115 nM [1]. This value serves as a benchmark for comparing the potency of novel non-nucleoside DNMT inhibitors. For instance, the biotinylated derivative, bio-RG108, shows an even lower IC₅₀ of 40 nM, indicating the potential for affinity-based applications [2]. While this is a class-level inference, the consistent and widely reproduced IC₅₀ of 115 nM provides a reliable quantitative anchor for experimental design and for evaluating the relative potency of alternative compounds.

Enzymology Biochemical Assays DNMT1 Inhibition

RG108 (CAS 32675-71-1): Optimized Application Scenarios Based on Differential Evidence


Epigenetic Studies Requiring DNMT Inhibition Without Cytotoxic Confounders

In cancer cell line experiments where the goal is to study DNA methylation-dependent gene reactivation (e.g., of tumor suppressor genes) without triggering apoptosis or DNA damage responses, RG108 is the superior choice. Unlike nucleoside analogs or EGCG, it does not cause significant cytotoxicity or genotoxicity at concentrations that effectively demethylate genomic DNA [1]. This allows for cleaner, longer-term assays of epigenetic remodeling.

In Vivo Epigenetic Modulation in Rodent Models

For researchers planning in vivo studies of DNMT inhibition, RG108 is supported by published pharmacokinetic data demonstrating that pharmacologically active plasma concentrations (>500-fold above its IC₅₀) are achievable following subcutaneous administration in rats [1]. This validated PK profile de-risks in vivo experimental design compared to using other non-nucleoside inhibitors with unknown bioavailability.

Mechanistic Studies of Direct DNMT Active Site Binding

When the research question focuses on the direct, reversible inhibition of DNMT catalytic activity—as opposed to mechanisms involving DNA incorporation and covalent trapping—RG108 is the most appropriate tool. It was the only compound among six archetypal inhibitors shown to directly inhibit purified recombinant DNMT1 in a cell-free system [1], confirming its mode of action.

Cellular Reprogramming and Stem Cell Differentiation

In protocols for induced pluripotent stem cell (iPSC) generation or somatic cell nuclear transfer (SCNT), where reducing global DNA methylation is desired without inducing cytotoxicity, RG108 is frequently employed. Its ability to promote demethylation and enhance reprogramming efficiency without compromising cell viability [REFS-1, REFS-2] makes it a standard component in many reprogramming cocktails.

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